

# Synthesis of "N-(4-tert-Butylphenyl)acetamide" from 4-tert-butylaniline experimental protocol

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## Compound of Interest

Compound Name: *N*-(4-tert-Butylphenyl)acetamide

Cat. No.: B189656

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## Application Notes and Protocols for the Synthesis of N-(4-tert-Butylphenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**N-(4-tert-Butylphenyl)acetamide** is a substituted aromatic amide that can be synthesized via the acetylation of 4-tert-butylaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. This protocol details a standard laboratory procedure for this synthesis, including the reaction setup, purification of the crude product by recrystallization, and methods for characterization.

The general reaction involves treating 4-tert-butylaniline with an acetylating agent like acetic anhydride or acetyl chloride. The reaction is typically straightforward and proceeds at room temperature.<sup>[1]</sup> The resulting crude product is then purified, commonly through recrystallization from an ethanol-water mixture, to yield the pure **N-(4-tert-Butylphenyl)acetamide**.<sup>[2][3]</sup>

## Experimental Protocol

### Materials and Reagents

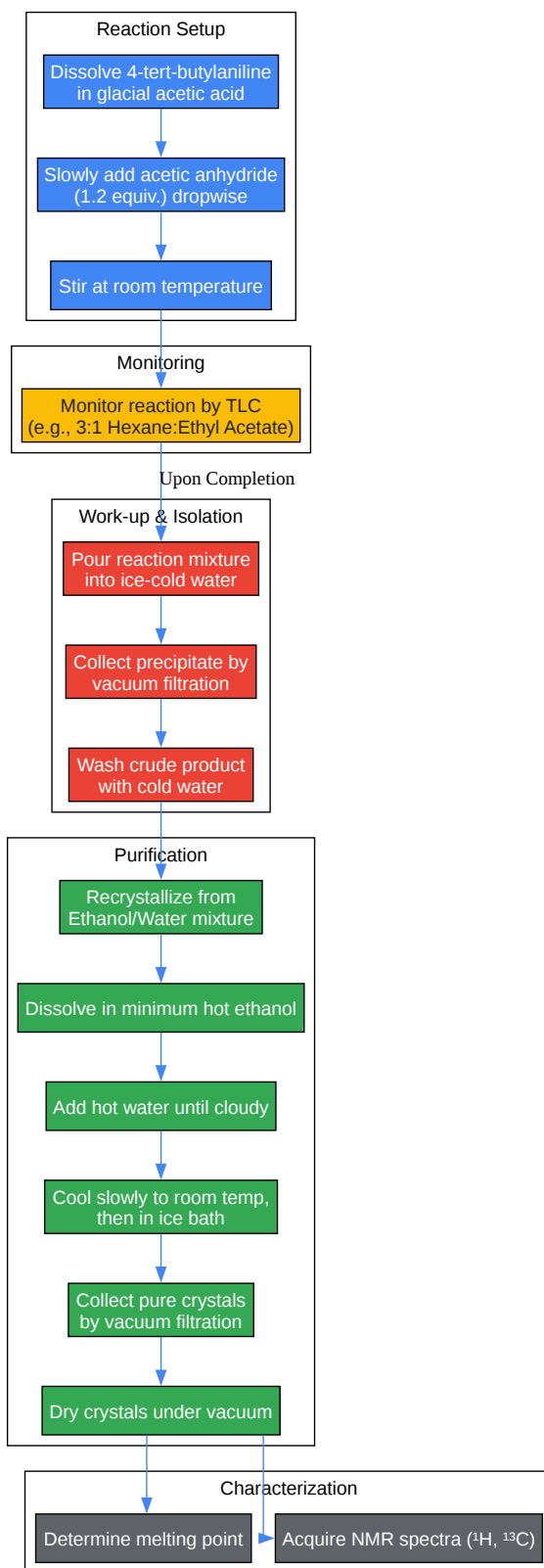
The following table summarizes the key reagents required for the synthesis.

Reagent	Molar Mass (g/mol )	Amount	Moles	Equivalents
4-tert-butylaniline	149.23	5.00 g	0.0335	1.0
Acetic Anhydride	102.09	3.76 mL (4.08 g)	0.0400	1.2
Glacial Acetic Acid	60.05	20 mL	-	-
Ethanol (95%)	-	As needed	-	-
Deionized Water	-	As needed	-	-
Anhydrous Sodium Sulfate	-	As needed	-	-

## Equipment

- 100 mL Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Beaker (400 mL)
- Büchner funnel and flask
- Filter paper
- Hot plate
- Recrystallization apparatus
- Melting point apparatus
- Standard laboratory glassware

## Synthesis and Purification Workflow



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Caption: Workflow for the synthesis of **N-(4-tert-Butylphenyl)acetamide**.

## Detailed Experimental Procedure

### a. Reaction Setup

- Place 5.00 g (0.0335 mol) of 4-tert-butylaniline into a 100 mL round-bottom flask equipped with a magnetic stir bar.
- Add 20 mL of glacial acetic acid to the flask and stir until the aniline is completely dissolved.
- In a dropping funnel, place 3.76 mL (4.08 g, 0.0400 mol) of acetic anhydride.
- Slowly add the acetic anhydride dropwise to the stirred aniline solution over a period of 10-15 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.
- After the addition is complete, allow the mixture to stir at room temperature for approximately 1 hour.<sup>[1]</sup>

### b. Reaction Monitoring

- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).<sup>[1]</sup>
- Prepare a TLC plate and spot the starting material (4-tert-butylaniline) and the reaction mixture.
- Elute the plate using a suitable solvent system, such as a 3:1 mixture of hexane and ethyl acetate.
- Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting aniline has disappeared.

### c. Work-up and Isolation

- Upon completion, pour the reaction mixture into a 400 mL beaker containing approximately 200 mL of ice-cold water.<sup>[1]</sup> This will cause the crude product to precipitate out of the solution.
- Stir the resulting suspension for about 15 minutes to ensure complete precipitation.

- Collect the white precipitate by vacuum filtration using a Büchner funnel.<sup>[1]</sup>
- Wash the collected solid with two portions of cold deionized water to remove any residual acetic acid and other water-soluble impurities.
- Allow the crude product to air-dry on the filter paper for a short period.

#### d. Purification by Recrystallization

- Transfer the crude **N-(4-tert-Butylphenyl)acetamide** to an Erlenmeyer flask.
- Add a minimal amount of hot 95% ethanol to the flask and heat with stirring until the solid is completely dissolved.<sup>[4]</sup>
- While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
- Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.<sup>[2][4]</sup>
- Collect the purified crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol-water mixture.<sup>[4]</sup>
- Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

## Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Property	Expected Value
Chemical Formula	C <sub>12</sub> H <sub>17</sub> NO[5]
Molecular Weight	191.27 g/mol [5]
Appearance	White crystalline solid
Melting Point	145-148 °C (literature value)
<sup>1</sup> H NMR, <sup>13</sup> C NMR	Spectra should be consistent with the structure of N-(4-tert-Butylphenyl)acetamide.

## Safety Precautions

- All procedures should be performed in a well-ventilated fume hood.
- Acetic anhydride and glacial acetic acid are corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- 4-tert-butylaniline is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.
- Handle all organic solvents with care, as they are flammable. Keep them away from ignition sources.

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